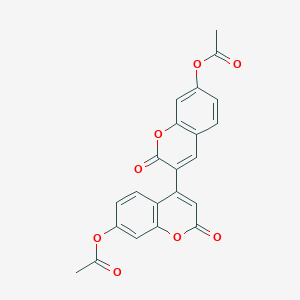
2,2'-dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate is a complex organic compound with a unique structure that includes two chromene units linked by a central diacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate typically involves the condensation of chromene derivatives under specific conditions. One common method involves the reaction of chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the diacetate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated chromene derivatives.
Scientific Research Applications
2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’,8’-triyl triacetate
- 2,2’-dioxo-2H,2’H-3,4’-bichromene-7’-yl cyclopropanecarboxylate
- 2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl 4-morpholinecarboxylate
Uniqueness
2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate is unique due to its specific diacetate linkage and the presence of two chromene units. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H14O8 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[3-(7-acetyloxy-2-oxochromen-4-yl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C22H14O8/c1-11(23)27-14-4-3-13-7-18(22(26)30-19(13)8-14)17-10-21(25)29-20-9-15(28-12(2)24)5-6-16(17)20/h3-10H,1-2H3 |
InChI Key |
YRFVSWGDCMHWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-tert-butylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11152522.png)

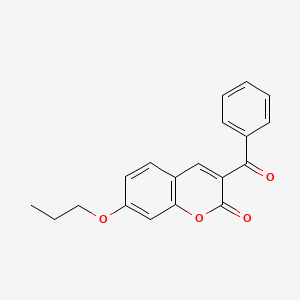
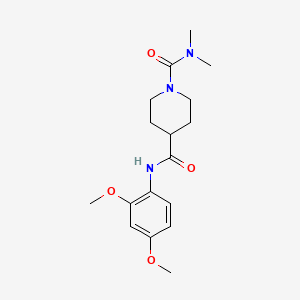
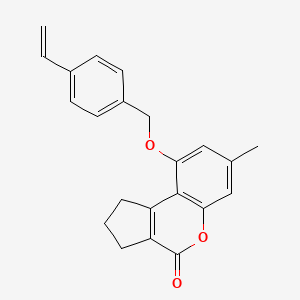
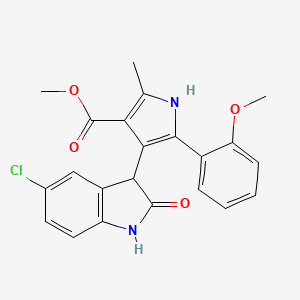
![N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11152568.png)
![6-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11152574.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11152580.png)
![N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B11152591.png)
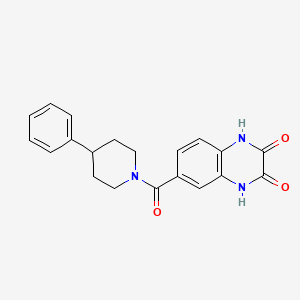
![2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid](/img/structure/B11152598.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152601.png)
methanone](/img/structure/B11152609.png)
